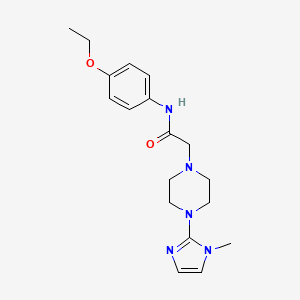
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenylpropyl group, a thiazolyl-pyrrolidinyl moiety, and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves multiple steps:
-
Formation of the Thiazolyl-Pyrrolidinyl Intermediate
Starting Materials: Thiazole and pyrrolidine derivatives.
Reaction Conditions: The thiazole derivative is reacted with a pyrrolidine derivative under basic conditions to form the thiazolyl-pyrrolidinyl intermediate.
-
Attachment of the Phenylpropyl Group
Starting Materials: The thiazolyl-pyrrolidinyl intermediate and a phenylpropyl halide.
Reaction Conditions: The intermediate is reacted with the phenylpropyl halide in the presence of a base to form the phenylpropyl-thiazolyl-pyrrolidinyl compound.
-
Formation of the Urea Linkage
Starting Materials: The phenylpropyl-thiazolyl-pyrrolidinyl compound and an isocyanate.
Reaction Conditions: The compound is reacted with the isocyanate under mild conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropyl or thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alkane groups.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Phenylpropyl)-3-(pyrrolidin-2-ylmethyl)urea: Lacks the thiazolyl group, which may affect its biological activity.
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)ethyl)methyl)urea: Contains an ethyl group instead of a pyrrolidinyl group, potentially altering its chemical properties.
Uniqueness
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to the presence of both the thiazolyl and pyrrolidinyl moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-10-4-8-15-6-2-1-3-7-15)21-14-16-9-5-12-22(16)18-20-11-13-24-18/h1-3,6-7,11,13,16H,4-5,8-10,12,14H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWFPABRJDGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2777810.png)




![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)



![3-(2-Bromophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2777828.png)

![5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2777832.png)
